Boc-Dap(Fmoc)-OH is a bifunctional molecule, meaning it possesses two reactive groups:
The combination of these protecting groups allows for the selective deprotection and coupling of amino acids during peptide synthesis using the solid-phase peptide synthesis (SPPS) technique. This technique is widely used in the production of peptides for various research purposes, including:
Boc-Dap(Fmoc)-OH can also be used as a building block in the synthesis of more complex molecules, such as:
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also referred to as Fmoc-L-Leu-Ot-Bu, is a synthetic molecule. It belongs to a class of compounds known as Fmoc-protected amino acids. These molecules are commonly used as building blocks in peptide synthesis due to the presence of a removable Fmoc (Fluorenylmethoxycarbonyl) protecting group on the N-terminus and a tert-Butyl (Ot-Bu) protecting group on the side chain carboxylic acid [].
The (2S) configuration indicates the stereochemistry at the second carbon atom, where the amino and carboxyl groups are on the same side (S) of the molecule. L-Leucine is a naturally occurring amino acid, and Fmoc-L-Leu-Ot-Bu serves as a protected form of L-leucine used for incorporating it into peptides during synthesis.
The key features of the molecule include:
It's important to note that the molecule has multiple asymmetric centers due to the presence of chiral carbons. The (2S) configuration specifically refers to the stereochemistry at the second carbon atom.
A crucial reaction involving Fmoc-L-Leu-Ot-Bu is its incorporation into peptides. The Fmoc group can be selectively removed under mild acidic conditions (e.g., using piperidine) in a process called Fmoc-deprotection. This reveals the free amino group of the L-leucine moiety, allowing it to participate in peptide bond formation with another deprotected amino acid. The tert-Butyl group on the side chain can be cleaved under stronger acidic conditions (e.g., using trifluoroacetic acid) after peptide chain assembly is complete, revealing the final peptide structure [].
Fmoc-Leu-Ot-Bu + H+ -> H-Leu-Ot-Bu + Fmoc-OH